molecular formula C15H18FN3O4S2 B2428177 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1172244-96-0

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2428177
CAS No.: 1172244-96-0
M. Wt: 387.44
InChI Key: NFGZSIOCMOXNNH-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O4S2 and its molecular weight is 387.44. The purity is usually 95%.
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Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a pyrazole ring, and a dioxidotetrahydrothiophene moiety. Its molecular formula is C15H18FN3O4S2C_{15}H_{18}FN_{3}O_{4}S_{2}, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Pyrazole Ring : Associated with various pharmacological effects including anti-inflammatory and anticancer activities.
  • Dioxidotetrahydrothiophene Moiety : Imparts stability and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
Studies have shown that compounds containing pyrazole and sulfonamide functionalities can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways are under investigation, but preliminary data suggest it may affect cell cycle regulation and apoptosis in cancer cells.

2. Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Enzyme Inhibition
Research has indicated that similar compounds can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme inhibitionInhibition of COX enzymes

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S2/c1-10-7-12(16)3-4-14(10)25(22,23)18-15-8-11(2)17-19(15)13-5-6-24(20,21)9-13/h3-4,7-8,13,18H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZSIOCMOXNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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